4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde

Description

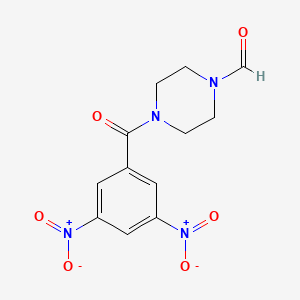

4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H12N4O6 It is characterized by the presence of a piperazine ring substituted with a 3,5-dinitrobenzoyl group and a carbaldehyde group

Properties

IUPAC Name |

4-(3,5-dinitrobenzoyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O6/c17-8-13-1-3-14(4-2-13)12(18)9-5-10(15(19)20)7-11(6-9)16(21)22/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREANRQVQYXVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in an organic solvent such as ethanol.

Major Products Formed

Oxidation: 4-(3,5-Dinitrobenzoyl)piperazine-1-carboxylic acid.

Reduction: 4-(3,5-Diaminobenzoyl)piperazine-1-carbaldehyde.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde is a significant chemical entity with various applications in scientific research, particularly in organic synthesis and medicinal chemistry. This article will explore its applications, supported by case studies and data tables to provide a comprehensive overview.

Oxidation Reactions

One of the primary applications of this compound is as an oxidant in organic synthesis. It has been effectively used to facilitate the oxidation of organocuprates, leading to the formation of biaryl compounds. The compound allows for the generation of new carbon–carbon bonds through oxidation processes, which are crucial in synthesizing complex organic molecules.

Case Study: Biaryl Bond Formation

In a notable study, the use of this compound enabled the successful homocoupling of aryl organocuprates derived from halide-substituted precursors. This method demonstrated high efficiency and selectivity in forming biaryl compounds with various functional groups:

- Example Reaction : The oxidation of ethyl 2-iodobenzoate using this compound resulted in an 88% yield of the desired biaryl product.

Synthesis of Natural Products

The compound has also been utilized in the total synthesis of natural products. For instance, it played a crucial role in constructing the medium ring core of the ellagitannin natural product sanguiin H-5 through oxidative coupling reactions. This application showcases its importance in synthetic organic chemistry for developing bioactive compounds.

Table 2: Pharmacological Activities of Piperazine Derivatives

Mechanism of Action

The mechanism of action of 4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-(3,5-Dinitrobenzoyl)piperidine-1-carbaldehyde: Similar structure but with a piperidine ring instead of a piperazine ring.

4-(3,5-Dinitrobenzoyl)morpholine-1-carbaldehyde: Similar structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde is unique due to the presence of both a piperazine ring and a carbaldehyde group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Biological Activity

4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde is a piperazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Piperazine compounds are known for their diverse therapeutic properties, including antibacterial, anti-inflammatory, and neuropharmacological effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,5-dinitrobenzoyl group and an aldehyde functional group. This unique structure may contribute to its biological activities by influencing its interaction with various biological targets.

Antibacterial Activity

Research indicates that piperazine derivatives exhibit significant antibacterial properties. In a study evaluating various piperazine compounds, derivatives similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Notably, compounds with nitro substitutions often showed enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Piperazine derivative A | 8 | Staphylococcus aureus |

| Piperazine derivative B | 16 | Escherichia coli |

| Piperazine derivative C | 4 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

Piperazine derivatives have also been studied for their anti-inflammatory effects. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest that the compound may modulate inflammatory pathways effectively.

Case Study: In Vitro Anti-inflammatory Effects

In a recent study involving RAW264.7 macrophages, a series of piperazine derivatives were tested for their ability to inhibit LPS-induced inflammation. The results indicated that certain derivatives significantly reduced cytokine production in a dose-dependent manner.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes.

- Membrane Disruption : Similar to other nitro-substituted piperazines, it may disrupt bacterial cell membranes leading to cell death.

- Cytokine Modulation : By inhibiting the release of pro-inflammatory cytokines, the compound can potentially reduce inflammation.

Research Findings

Several studies have highlighted the biological relevance of piperazine derivatives:

- Antibacterial Efficacy : A study demonstrated that a related piperazine compound exhibited an MIC of 2 µg/mL against Pseudomonas aeruginosa, indicating strong antibacterial potential .

- Anti-inflammatory Properties : Research revealed that certain piperazine derivatives significantly inhibited COX-2 expression and reduced inflammatory markers in macrophage models .

- Neuropharmacological Effects : Some derivatives have been linked to antidepressant-like activities through modulation of serotonin receptors .

Q & A

Q. How is 4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde synthesized in laboratory settings?

Methodological Answer: The synthesis typically involves a multi-step procedure:

- Step 1: React 3,5-dinitrobenzoyl chloride with piperazine-1-carbaldehyde under basic conditions (e.g., pyridine or triethylamine) to form the amide bond. This leverages the reactivity of acyl chlorides with amines .

- Step 2: Purify the intermediate via recrystallization or column chromatography.

- Step 3: Introduce the carbaldehyde group through oxidation or formylation reactions, ensuring inert conditions to prevent side reactions .

Key considerations include stoichiometric control of nitrobenzoyl chloride to avoid over-acylation and monitoring reaction progress via TLC or HPLC .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group, aldehyde C=O at ~1720 cm⁻¹) .

- NMR (¹H/¹³C): Assigns protons and carbons, such as the aldehyde proton at ~9.8 ppm (¹H) and aromatic carbons in the nitrobenzoyl group (¹³C: ~120–150 ppm) .

- LC-MS/HRMS: Confirms molecular weight (e.g., [M+H]⁺ peak) and purity. Use reversed-phase C18 columns with mobile phases like acetonitrile/water (70:30) for LC analysis .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the aldehyde group .

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and moisture. Decomposition products may include CO, CO₂, and nitrogen oxides under combustion .

- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation .

Advanced Research Questions

Q. How can enantiomeric forms of this compound be resolved chromatographically?

Methodological Answer:

- Chiral Stationary Phases (CSPs): Use cellulose-based CSPs (e.g., Chiralcel OD-H) or macrocyclic glycopeptide columns (e.g., Chirobiotic T) for enantioselective separation .

- Mobile Phase Optimization: Employ hexane/2-propanol (80:20 v/v) with 0.1% trifluoroacetic acid to enhance resolution. Adjust flow rates to 1.0 mL/min for optimal peak separation .

- Detection: Monitor at 254 nm (UV) due to strong absorbance from the nitrobenzoyl moiety.

Q. What computational strategies model the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases). The nitro groups act as hydrogen bond acceptors, influencing binding affinity .

- DFT Calculations: Analyze electron density maps (e.g., B3LYP/6-31G*) to study nitro group effects on charge distribution and reactivity .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability in protein-ligand complexes, focusing on piperazine ring flexibility .

Q. How do the electron-withdrawing nitro groups influence nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Insight: The nitro groups at the 3,5-positions deactivate the benzoyl ring via meta-directing effects, reducing electrophilicity at the carbonyl carbon. This necessitates stronger nucleophiles (e.g., Grignard reagents) or catalytic activation (e.g., Lewis acids like AlCl₃) .

- Experimental Validation: Compare reaction rates with non-nitro analogs using kinetic studies (e.g., UV-Vis monitoring of intermediate formation).

Q. What are the synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

- Purification: Scale-up requires switching from column chromatography to fractional crystallization (solvent: ethyl acetate/hexane mixtures) .

- Byproduct Mitigation: Optimize reaction stoichiometry (e.g., 1.2:1 benzoyl chloride:piperazine ratio) to minimize di-acylated byproducts .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of aldehyde group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.